molecular formula C18H15Cl2N3O2 B12025933 2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)-N-ethyl-N-phenylacetamide CAS No. 618443-81-5

2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)-N-ethyl-N-phenylacetamide

Cat. No.: B12025933
CAS No.: 618443-81-5
M. Wt: 376.2 g/mol
InChI Key: OZDPWIXMOPENMM-UHFFFAOYSA-N
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Description

2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)-N-ethyl-N-phenylacetamide is a synthetic organic compound belonging to the quinazolinone class. This compound is characterized by its complex structure, which includes a quinazolinone core substituted with chlorine atoms and an acetamide group. It has garnered interest in various fields due to its potential biological activities and applications in medicinal chemistry.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)-N-ethyl-N-phenylacetamide typically involves multiple steps:

  • Formation of the Quinazolinone Core: : The initial step involves the synthesis of the quinazolinone core. This can be achieved by reacting anthranilic acid with formamide under high-temperature conditions to form 2-aminobenzamide, which is then cyclized to form quinazolinone.

  • Chlorination: : The quinazolinone core is then chlorinated using reagents such as phosphorus oxychloride (POCl3) or thionyl chloride (SOCl2) to introduce chlorine atoms at the 6 and 8 positions.

  • Acetamide Formation: : The final step involves the acylation of the chlorinated quinazolinone with N-ethyl-N-phenylacetamide. This can be achieved using acetic anhydride or acetyl chloride in the presence of a base such as pyridine.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent quality and efficiency.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: : The compound can undergo oxidation reactions, particularly at the phenyl and ethyl groups, using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).

  • Reduction: : Reduction reactions can target the quinazolinone core, potentially converting the oxo group to a hydroxyl group using reducing agents like sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

  • Substitution: : The chlorine atoms on the quinazolinone core can be substituted with various nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: KMnO4 in acidic or basic medium, CrO3 in acetic acid.

    Reduction: NaBH4 in methanol, LiAlH4 in ether.

    Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine (TEA).

Major Products

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted quinazolinones with various functional groups.

Scientific Research Applications

Chemistry

In chemistry, 2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)-N-ethyl-N-phenylacetamide is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.

Biology

Biologically, this compound has shown potential as an inhibitor of certain enzymes, making it a candidate for drug development. It is often studied for its interactions with biological targets such as kinases and receptors.

Medicine

In medicine, derivatives of this compound are being investigated for their potential therapeutic effects, including anti-cancer, anti-inflammatory, and antimicrobial activities. Its ability to interact with specific molecular targets makes it a promising lead compound in drug discovery.

Industry

Industrially, this compound can be used in the development of new materials with specific properties, such as polymers or coatings. Its stability and reactivity make it suitable for various applications.

Mechanism of Action

The mechanism of action of 2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)-N-ethyl-N-phenylacetamide involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can lead to downstream effects on cellular pathways, influencing processes such as cell proliferation, apoptosis, and inflammation.

Comparison with Similar Compounds

Similar Compounds

    2-(4-oxoquinazolin-3(4H)-yl)-N-phenylacetamide: Lacks the chlorine substitutions, which may affect its biological activity and reactivity.

    6,8-dichloro-4-oxoquinazoline: A simpler structure without the acetamide group, used as an intermediate in various syntheses.

    N-ethyl-N-phenylacetamide: A simpler amide without the quinazolinone core, used in different chemical contexts.

Uniqueness

2-(6,8-dichloro-4-oxoquinazolin-3(4H)-yl)-N-ethyl-N-phenylacetamide is unique due to its specific substitutions and functional groups, which confer distinct chemical and biological properties. The presence of chlorine atoms and the acetamide group enhances its reactivity and potential interactions with biological targets, making it a valuable compound in research and development.

Properties

CAS No.

618443-81-5

Molecular Formula

C18H15Cl2N3O2

Molecular Weight

376.2 g/mol

IUPAC Name

2-(6,8-dichloro-4-oxoquinazolin-3-yl)-N-ethyl-N-phenylacetamide

InChI

InChI=1S/C18H15Cl2N3O2/c1-2-23(13-6-4-3-5-7-13)16(24)10-22-11-21-17-14(18(22)25)8-12(19)9-15(17)20/h3-9,11H,2,10H2,1H3

InChI Key

OZDPWIXMOPENMM-UHFFFAOYSA-N

Canonical SMILES

CCN(C1=CC=CC=C1)C(=O)CN2C=NC3=C(C2=O)C=C(C=C3Cl)Cl

Origin of Product

United States

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